4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640844-04-6
Cat. No.: VC11855575
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640844-04-6 |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | [4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C14H21N3O3/c1-11-12(8-15-20-11)9-16-6-7-19-13(10-16)14(18)17-4-2-3-5-17/h8,13H,2-7,9-10H2,1H3 |
| Standard InChI Key | YOVHJDLEVOVVLX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)CN2CCOC(C2)C(=O)N3CCCC3 |
| Canonical SMILES | CC1=C(C=NO1)CN2CCOC(C2)C(=O)N3CCCC3 |
Introduction
4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound with a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol . This compound features a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a 5-methyl-1,2-oxazol-4-ylmethyl group, making it a unique structure with potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be achieved through various chemical reactions involving the functional groups present in its structure. These methods typically involve the formation of the morpholine and pyrrolidine rings, followed by the incorporation of the oxazole moiety. Optimization of synthesis conditions is crucial to achieve high purity and yield.
Biological Activities and Potential Applications
Preliminary studies suggest that 4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may exhibit significant biological activities, although detailed mechanisms and efficacy remain to be fully elucidated. Its unique structure, featuring both morpholine and pyrrolidine rings along with the specific oxazole substitution, could enhance its therapeutic potential, particularly in dual-targeting applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, offering insights into its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| 1-(5-Methyl-1,2-oxazol-4-yl)methyl)pyrrolidine | C10H16N2O | 209.24 g/mol | Lacks morpholine structure |
| 2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidine | C11H16N2O | 329.4 g/mol | Different oxazole substitution |
| (4R)-4-(Pyrrolidine carbonyl)-isoindole derivative | C20H19N3O2S | 373.4 g/mol | Contains thiazolidine moiety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume